molecular formula C5H6BF3N2O2 B3026823 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 1138450-30-2

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No. B3026823
M. Wt: 193.92
InChI Key: CVTMJOHFLLGAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the empirical formula C11H16BF3N2O2 . It is also known as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole .


Synthesis Analysis

The synthesis of this compound is not straightforward. A high-yielding and practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been proposed, which is a key intermediate for important building blocks . The procedure involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .


Molecular Structure Analysis

The molecular weight of this compound is 276.06 . The SMILES string representation is FC(F)(F)C1=NN©C=C1B2OC©©C©©O2 .


Physical And Chemical Properties Analysis

This compound is a powder or crystal with a melting point of 99-100 °C . It has a molecular weight of 276.06 .

Scientific Research Applications

  • Synthesis of Bioactive Small Molecules

    • Field : Organic Chemistry
    • Application : This compound is a useful boronic acid pinacol ester for the synthesis of various bioactive small molecules .
    • Results : The outcomes of these syntheses would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using this compound, have found applications in the agrochemical and pharmaceutical industries .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Fluorinated Organic Compounds

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of fluorinated organic compounds . Fluorinated compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
    • Results : The outcomes of these syntheses would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
  • Synthesis of Pesticides

    • Field : Agrochemical Industry
    • Application : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group , making these compounds an important subgroup of fluorinated compounds.
    • Results : The outcomes of these syntheses would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
  • Synthesis of Fluorinated Aromatic Compounds

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of fluorinated aromatic compounds . Fluorinated aromatic compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
    • Results : The outcomes of these syntheses would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds.
    • Results : The outcomes of these reactions would depend on the specific reactions being carried out. The source did not provide specific results or quantitative data .

properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3N2O2/c1-11-2-3(6(12)13)4(10-11)5(7,8)9/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTMJOHFLLGAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695636
Record name [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

CAS RN

1138450-30-2
Record name [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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